molecular formula C17H15FN2O B7454828 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide

4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide

Cat. No.: B7454828
M. Wt: 282.31 g/mol
InChI Key: RIQRTTNBTVNSSP-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This compound contains a fluorine atom, an indole moiety, and a benzamide group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indole moiety and the benzamide group.

    Reaction Conditions: The indole derivative is reacted with a fluorinated benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and reduce costs.

Chemical Reactions Analysis

4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The fluorine atom enhances the compound’s stability and bioavailability, making it a promising candidate for drug development. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide can be compared with other indole derivatives, such as:

    N-[2-(1H-indol-3-yl)ethyl]benzamide: This compound lacks the fluorine atom, which may result in different biological activities and stability.

    4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide: The presence of a chlorine atom instead of fluorine may alter the compound’s reactivity and biological properties.

    N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]benzamide: The hydroxyl group in this compound may enhance its solubility and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O/c18-14-7-5-12(6-8-14)17(21)19-10-9-13-11-20-16-4-2-1-3-15(13)16/h1-8,11,20H,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQRTTNBTVNSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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